An In-depth Technical Guide to the Chemical Properties of 2-(Furan-3-yl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(Furan-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-3-yl)acetic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the furan scaffold. Through a detailed exploration of its molecular behavior, this guide aims to empower scientists to leverage the unique attributes of 2-(Furan-3-yl)acetic acid in their research endeavors.
Introduction: The Significance of the Furan-3-yl Acetic Acid Scaffold
The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and steric properties of the furan moiety, stemming from the oxygen heteroatom, allow it to act as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[1]
Specifically, the 3-substituted furan acetic acid framework offers a distinct structural motif compared to its more commonly studied 2-substituted isomer. The placement of the acetic acid side chain at the 3-position influences the molecule's overall polarity, hydrogen bonding capacity, and spatial arrangement, thereby impacting its interaction with biological targets. Understanding the fundamental chemical properties of 2-(Furan-3-yl)acetic acid is paramount for its effective utilization in drug design and synthesis.
Physicochemical and Spectroscopic Characterization
Precise characterization of 2-(Furan-3-yl)acetic acid is crucial for its application in synthesis and biological screening. The following section details its key physical and spectroscopic properties.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 123617-80-1 | [4] |
| Molecular Formula | C₆H₆O₃ | [5][6] |
| Molecular Weight | 126.11 g/mol | [7] |
| Appearance | Solid (predicted) | General knowledge |
| Storage | 2-8°C | [4] |
Spectroscopic Data (Predicted and General)
While experimental spectra for 2-(Furan-3-yl)acetic acid are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the acidic proton of the carboxylic acid.
-
Furan Protons: Three signals corresponding to the protons at the C2, C4, and C5 positions of the furan ring. These would appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The proton at C2 would likely be the most deshielded.
-
Methylene Protons (-CH₂-): A singlet or a slightly split signal for the two protons of the acetic acid side chain, expected to appear in the range of δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, which is characteristic of acidic protons.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Furan Carbons: Four signals for the furan ring carbons. The carbons attached to the oxygen (C2 and C5) will appear at a lower field compared to the other two carbons (C3 and C4).
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the range of δ 30-40 ppm.
-
Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the carboxylic acid, expected at a downfield shift, generally above δ 170 ppm.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Furan-3-yl)acetic acid is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the furan ring.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ due to the carbonyl group.[8]
-
C=C Stretch (Aromatic): Bands in the 1600-1400 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the furan ring.[9]
-
C-O Stretch (Furan and Carboxylic Acid): Absorptions in the 1320-1000 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (126.11).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and cleavage of the bond alpha to the carbonyl group. The furan ring can also undergo characteristic fragmentation. PubChemLite predicts collision cross-section data for various adducts, such as [M+H]⁺ at m/z 127.03897 and [M-H]⁻ at m/z 125.02441.[3][5]
Synthesis and Reactivity
The synthesis and subsequent reactions of 2-(Furan-3-yl)acetic acid are central to its utility as a chemical building block.
Synthetic Approaches
While a definitive, high-yield synthesis protocol for 2-(Furan-3-yl)acetic acid is not prominently featured in readily accessible literature, several plausible synthetic routes can be envisioned based on established organic chemistry principles.
One potential route involves the conversion of a suitable 3-substituted furan precursor. For instance, the oxidation of 3-(2-hydroxyethyl)furan or the hydrolysis of the corresponding nitrile or ester would yield the desired carboxylic acid.
Another approach could involve a multi-step synthesis starting from a more readily available furan derivative, such as furan-3-carbaldehyde. A possible sequence could be:
-
Wittig or Horner-Wadsworth-Emmons reaction: Reaction of furan-3-carbaldehyde with a phosphonium ylide or a phosphonate carbanion to form a 3-(2-alkoxyvinyl)furan.
-
Hydrolysis: Subsequent hydrolysis of the resulting enol ether or ester to afford the corresponding aldehyde or ketone, which can then be oxidized to the carboxylic acid.
The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding terminal amides (and subsequently to carboxylic acids), could also be a viable, albeit less direct, route if a suitable 3-acetylfuran precursor is available.[10][11][12]
Figure 1: A conceptual workflow for the synthesis of 2-(Furan-3-yl)acetic acid.
Chemical Reactivity
The reactivity of 2-(Furan-3-yl)acetic acid is governed by the interplay of the aromatic furan ring and the carboxylic acid functional group.
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions.[13] The reactivity of furan is greater than that of benzene.[13] Electrophilic attack generally occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[14] However, the presence of the deactivating carboxymethyl group at the C3 position will influence the regioselectivity of electrophilic substitution.
-
Electrophilic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur on the furan ring, with the directing effect of the C3 substituent favoring substitution at the C2 or C5 positions.[15]
-
Diels-Alder Reaction: As a conjugated diene, furan can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts.[16]
The carboxylic acid moiety undergoes a variety of standard transformations:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to amides via reaction with amines, often requiring activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent).
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(furan-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.
Figure 2: Key reactivity pathways of 2-(Furan-3-yl)acetic acid.
Applications in Drug Development and Materials Science
The structural features of 2-(Furan-3-yl)acetic acid make it an attractive scaffold for the development of new chemical entities with potential therapeutic applications.
Medicinal Chemistry
Furan derivatives are integral to a number of approved drugs, acting on a wide range of biological targets.[3][17] The 2-(Furan-3-yl)acetic acid moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Its ability to participate in hydrogen bonding and its defined spatial orientation can be exploited to achieve specific interactions with enzyme active sites or receptors. The synthesis of libraries of amides and esters derived from 2-(Furan-3-yl)acetic acid is a common strategy in lead optimization to explore structure-activity relationships (SAR).
Materials Science
The carboxylic acid functionality allows for the incorporation of the furan-3-yl moiety into polymers and other materials. For example, it can be used as a monomer in the synthesis of polyesters and polyamides. The furan ring itself can undergo reactions to cross-link polymer chains or to introduce specific functionalities into a material.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(Furan-3-yl)acetic acid is not widely available, general precautions for handling carboxylic acids and furan derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Based on supplier information, storage at 2-8°C is recommended.[4]
Conclusion
2-(Furan-3-yl)acetic acid is a valuable heterocyclic compound with significant potential in various fields of chemical research. This guide has provided a detailed overview of its fundamental chemical properties, drawing from available data and established chemical principles. While there are gaps in the experimental data for this specific isomer, the information presented herein offers a solid foundation for researchers to design and execute experiments involving this versatile building block. Further research into the synthesis, reactivity, and biological activity of 2-(Furan-3-yl)acetic acid and its derivatives is warranted and is expected to uncover novel applications in drug discovery and materials science.
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